N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule featuring a benzimidazole core linked to a phenyl group via an amide bond, with a 4-methylpiperidine sulfonyl substituent. Its design incorporates sulfonamide and piperidine moieties, which are common in drug discovery due to their ability to enhance solubility and receptor binding .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-13-15-30(16-14-18)34(32,33)22-11-9-19(10-12-22)26(31)27-21-6-4-5-20(17-21)25-28-23-7-2-3-8-24(23)29-25/h2-12,17-18H,13-16H2,1H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDJWVGNAIXKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis and Structural Analysis
The compound can be synthesized through a multi-step procedure involving the reaction of benzo[d]imidazole derivatives with appropriate sulfonamide reagents. The structural elucidation typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and purity.
1. Antioxidant Activity
Research indicates that compounds within this chemical class exhibit notable antioxidant properties. In vitro studies demonstrated that they can scavenge free radicals, thereby reducing oxidative stress in cellular systems. The mechanism is believed to involve the donation of hydrogen atoms from the benzimidazole moiety, which stabilizes radicals.
2. Enzyme Inhibition
A significant aspect of the biological activity of this compound is its inhibitory effect on various enzymes:
- Elastase Inhibition : The compound has shown potential as an elastase inhibitor, which is relevant in conditions like chronic obstructive pulmonary disease (COPD). Molecular docking studies suggest that it binds effectively to the active site of elastase, inhibiting its activity .
- Heparanase Inhibition : Another study reported that similar benzimidazole derivatives inhibit heparanase, an enzyme implicated in cancer metastasis. The IC50 values for these compounds ranged from 0.23 to 0.29 µM, indicating potent inhibitory effects .
3. Anticancer Activity
The compound has displayed promising anticancer properties across various cancer cell lines. For instance, derivatives have shown cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating significant growth inhibition . Additionally, animal studies have demonstrated tumor growth suppression when treated with these compounds.
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 cells, a derivative of this compound was evaluated for its ability to induce apoptosis. Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
A comparative study assessed the efficacy of several benzimidazole derivatives as elastase inhibitors. The synthesized compound exhibited superior binding affinity in molecular docking simulations, corroborated by enzyme assays that confirmed its inhibitory action.
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | DNA topoisomerase inhibition |
In vivo experiments have confirmed these findings, with Ribeiro Morais et al. reporting significant tumor growth suppression in mouse models treated with this compound.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties, effective against several bacterial strains.
Case Study: Antimicrobial Efficacy
Research indicates that it has strong antibacterial activity, as demonstrated by minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.045 |
These results suggest its potential utility as an antimicrobial agent in clinical settings.
Biochemical Analysis
The compound's biochemical properties indicate its role in influencing cellular functions:
- Cell Signaling Pathways : It may impact gene expression and cellular metabolism.
- Molecular Interactions : The compound's efficacy is attributed to binding interactions with biomolecules, leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
TP53 Upregulation ()
Chlorophenyl-substituted chalcones (e.g., compounds 6, 7) demonstrate significant TP53 protein upregulation, a mechanism linked to antitumor activity.
Kinase Inhibition ()
Pyrazolo-pyrimidine derivatives (e.g., Example 53 in ) and urea-linked imidazoles (e.g., 3b in ) target kinases and enzymes. While these compounds exhibit lower melting points (~175–178°C) and higher molecular weights (>500 Da), the target compound’s sulfonamide group may improve selectivity for sulfotransferases or protease-activated receptors .
Physicochemical and Pharmacokinetic Profiles
Table 2: Key Comparative Data
| Compound Type | Backbone | Key Moieties | Melting Point (°C) | Molecular Weight (Da) |
|---|---|---|---|---|
| Target Compound | Benzimidazole-benzamide | Piperidine-sulfonamide | Not reported | ~500 (estimated) |
| Chalcone Derivatives (1, 5) | Benzimidazole-chalcone | Propenone, methoxy/hydroxy | 258–>300 | 400–450 |
| Imidazole-Bipyridine (2) | Bipyridine-imidazole | Aromatic diamine | Not reported | ~350 |
| Pyrazolo-Pyrimidine (4) | Chromen-pyrimidine | Fluoro, sulfonamide | 175–178 | 589.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
